Castalagin

描述

Overview of Castalagin as a Natural Ellagitannin

This compound is classified as an ellagitannin, which is a type of hydrolyzable tannin. wikipedia.orgevitachem.com These compounds are a diverse class of polyphenols formed primarily from the oxidative linkage of galloyl groups in 1,2,3,4,6-pentagalloyl glucose. wikipedia.org Ellagitannins, including this compound, are distinguished from gallotannins by the presence of C-C bonds linking their galloyl groups, as opposed to the depside bonds found in gallotannins. wikipedia.org this compound itself is characterized by coupled gallic acid substituents and contains hexahydroxydiphenoyl units bounded to a sugar moiety, typically a glucose core. wikipedia.org

This compound is found naturally in various plant species. It is notably abundant in the wood of oak (Quercus spp.) and chestnut (Castanea spp.) trees. wikipedia.orgevitachem.com It has also been identified in the stem barks of Terminalia leiocarpa and Terminalia avicennoides, as well as in the fruit of Myrciaria dubia (camu-camu) and Lythrum salicaria (purple loosestrife). wikipedia.orgevitachem.combiocrick.comresearchgate.net In some chestnut species, the heartwood can contain significant amounts of this compound and its diastereomer, Vescalagin (B1683822). wikipedia.org this compound is the diastereomer of Vescalagin at the C-1 position of the glycosidic chain. wikipedia.orgwikiwand.com

The chemical structure of this compound is complex, with a molecular formula of C41H26O26 and a molecular weight of 934.63 g/mol . wikipedia.orgnih.govbiosynth.com It is an off-white amorphous powder in its standard state. wikipedia.org this compound is formed from a pentagalloyl-glucose structure through a process involving oxidative dehydrogenation. wikipedia.org

Significance in Phytochemical Research

This compound holds significant importance in phytochemical research due to its widespread occurrence in economically important plants like oak and chestnut, and its association with various biological activities. Its presence in oak wood is particularly relevant to the aging of beverages such as wine and spirits, where it is extracted from the wood and contributes to the color and taste. wikipedia.orgevitachem.com

Beyond its role in food science, this compound has garnered considerable attention for its diverse biological properties, which are a major focus of phytochemical research. These activities include antioxidant, anti-inflammatory, antimicrobial, antiviral, and potential antitumor effects. evitachem.comontosight.ai Research into this compound contributes to the broader understanding of the biological roles of ellagitannins and their potential applications. wikipedia.orgontosight.ai Studies have explored its effects on the gut microbiome, suggesting a role as a prebiotic that can influence bacterial composition and potentially impact host health. aacrjournals.orgnih.gov

The complex structure of this compound also presents challenges and opportunities in phytochemical analysis and synthesis. Techniques such as High-performance liquid chromatography (HPLC) are commonly used for its purification from complex plant extracts. evitachem.com Research continues to investigate its chemical reactions, such as oxidation and hydrolysis, which can lead to the formation of derivatives with potentially different biological activities. evitachem.com

Historical Perspectives on this compound Bioactivity Studies

Early studies on this compound and related ellagitannins primarily focused on their isolation and structural elucidation from traditional plant sources like oak and chestnut. Walter Mayer and co-workers first isolated this compound from Fagaceae family woody species in 1967. wikipedia.org

Historically, the bioactivity of plant extracts containing tannins, including ellagitannins like this compound, has been recognized in traditional medicine for various ailments. biocrick.comresearchgate.net As analytical techniques advanced, allowing for the isolation and identification of individual compounds, research began to focus on the specific biological properties of this compound.

Initial bioactivity studies likely centered on general properties associated with tannins, such as astringency and antioxidant activity. evitachem.comontosight.aimdpi.com The astringent properties of this compound, for instance, have long been known and are relevant to its role in beverages aged in oak barrels. evitachem.com

More targeted research into the specific biological activities of this compound has evolved over time. Studies have investigated its effects against various pathogens, reflecting the historical use of tannin-rich plants in combating infections. evitachem.comontosight.aimdpi.comhealthdisgroup.us For example, research has explored its activity against herpes simplex viruses (HSV) and methicillin-resistant bacteria. biocrick.comhealthdisgroup.us

The investigation into this compound's anti-inflammatory properties is also a significant area of historical and ongoing research, aligning with the traditional uses of some Castanea species. ontosight.aimdpi.commdpi.com More recent historical perspectives include the exploration of its potential in cancer research, including its influence on the gut microbiome and immune responses. aacrjournals.orgnih.gov

The study of this compound's bioactivity has progressed from the characterization of crude plant extracts to detailed investigations into its mechanisms of action at the molecular level, highlighting the evolution of phytochemical research methodologies.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Chemical Formula | C41H26O26 | wikipedia.orgnih.govbiosynth.com |

| Molecular Weight | 934.63 g/mol | wikipedia.orgnih.govbiosynth.com |

| Appearance | Off-white amorphous powder | wikipedia.org |

| CAS Number | 24312-00-3 | wikipedia.orgnih.govbiosynth.com |

| PubChem CID | 3002104, 168165, 12302513 | wikipedia.orgnih.govuni.lunih.gov |

Table 2: Selected Plant Sources of this compound

| Plant Species | Common Name | Source |

| Quercus spp. | Oak | wikipedia.orgevitachem.com |

| Castanea spp. | Chestnut | wikipedia.orgevitachem.com |

| Terminalia leiocarpa | wikipedia.orgwikiwand.com | |

| Terminalia avicennoides | wikipedia.orgwikiwand.com | |

| Myrciaria dubia | Camu-camu | wikipedia.orgaacrjournals.orgnih.gov |

| Lythrum salicaria | Purple loosestrife | evitachem.combiocrick.comresearchgate.net |

| Iris versicolor | Blue Flag Iris | biosynth.com |

| Punica granatum L. | Pomegranate | mdpi.com |

| Rubus spp. | Berries | mdpi.com |

| Terminalia ferdinandiana | Kakadu plum | evitachem.com |

Table 3: Examples of Research Findings on this compound Bioactivity

| Bioactivity Area | Key Findings | Source |

| Antioxidant Activity | Exhibits antioxidant properties, helping protect against oxidative stress. | evitachem.comontosight.aimdpi.com |

| Anti-inflammatory Activity | Shows anti-inflammatory effects, potentially relevant in inflammatory conditions. | ontosight.aimdpi.commdpi.com |

| Antimicrobial Activity | Demonstrates activity against various bacterial strains, including methicillin-resistant ones, and can inhibit biofilm formation. | evitachem.combiocrick.com |

| Antiviral Activity | Possesses selective activity against herpes simplex viruses (HSV), including ACV-resistant strains, and can affect viral particle attachment. | evitachem.comontosight.aihealthdisgroup.us |

| Antitumor Activity | Shows potential antitumor effects, including modulating the gut microbiome and enhancing immune responses in preclinical models. | ontosight.aiaacrjournals.orgnih.gov |

| Gut Microbiome Modulation | Acts as a prebiotic, enriching beneficial bacteria associated with improved responses to immunotherapy and inducing metabolic changes. | aacrjournals.orgnih.gov |

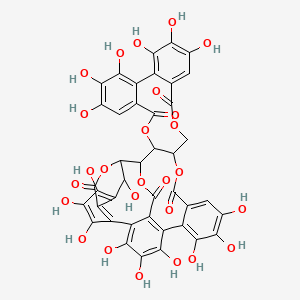

Structure

2D Structure

属性

IUPAC Name |

7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYKDZHZAKSYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H26O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029283 | |

| Record name | Castalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

934.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24312-00-3, 36001-47-5 | |

| Record name | Castalagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vescalagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vescalagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Castalagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Castalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | Vescalagin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Sources, Isolation, and Academic Analytical Characterization of Castalagin

Botanical Origins and Distribution

Castalagin has been identified in several plant families and genera, highlighting its broad distribution. evitachem.comwikipedia.org

Oak wood (Quercus spp.) is a primary source of this compound, particularly the heartwood. evitachem.comwikipedia.orgmdpi.com Species such as Quercus robur and Quercus petraea are known to contain significant amounts of this ellagitannin. evitachem.comwikipedia.orgopenagrar.de this compound, along with its isomer vescalagin (B1683822), can constitute a substantial percentage of the total ellagitannins in oak heartwood, sometimes reaching up to 10% of the dry weight. openagrar.devt.edu These compounds are progressively extracted from oak wood during processes like the aging of wine and spirits in barrels, influencing the organoleptic properties of the beverages. evitachem.comwikipedia.orgopenagrar.deacs.org Studies on different Quercus species, including Q. robur, Q. cerris, Q. rubra, Q. pedunculiflora, Q. pubescens, Q. petraea, and Q. palustris, have confirmed the presence of this compound as a common phenolic compound. mdpi.commdpi.comnih.gov

Sweet chestnut (Castanea sativa Mill.) is another important source of this compound. evitachem.comwikipedia.orgmdpi.comunifi.it this compound and vescalagin are identified as major ellagitannins in various parts of the chestnut tree, including the wood, bark, leaves, burs, and shells. evitachem.comwikipedia.orgmdpi.comunifi.itunimi.it In chestnut wood, this compound and vescalagin can be present in notable quantities, with some studies reporting concentrations of this compound and vescalagin combined up to 63 mg per gram of dry wood in the heartwood. wikipedia.org Research on chestnut by-products, such as leaves, burs, and shells, has also quantified this compound content, demonstrating its presence in these materials which are often considered agricultural waste. mdpi.comunimi.it For instance, studies on Castanea sativa leaf extracts have found this compound and vescalagin to represent about 1% w/w of the dry extract. mdpi.commdpi.com Quantitative analysis using LC-MS/MS has shown this compound concentrations in chestnut leaf extracts ranging from 10.69 μg/mg to 12.36 μg/mg depending on the variety. mdpi.com In chestnut by-products, significant differences in this compound content have been observed, with higher concentrations found in fresh/dry wood and spiny burs. unimi.it

The Amazonian fruit camu-camu (Myrciaria dubia) has also been identified as a source of this compound. wikipedia.orgnih.govperuvian-superfoods.comscielo.org.co this compound is considered a significant polyphenol in camu-camu, contributing to its phytochemical profile. nih.govperuvian-superfoods.comscielo.org.co Studies on camu-camu fruit powder and extracts have detected this compound among other ellagitannins. scielo.org.comdpi.comrsc.org One study on camu-camu crude extract reported this compound as the most abundant ellagitannin, accounting for 56.4% of the total ellagitannins in the extract. rsc.org

The stem barks of Anogeissus leiocarpus and Terminalia avicennioides, trees found in West Africa, contain this compound. wikipedia.orgresearchgate.netwikipedia.orgnih.govresearchgate.netscite.ai These plants have been traditionally used in African medicine. researchgate.netnih.govscite.ai Chromatographic separation of extracts from these species has revealed this compound as a major compound. researchgate.net

Terminalia ferdinandiana, commonly known as Kakadu plum, is an Australian native fruit that contains this compound. evitachem.comresearchgate.netuq.edu.auresearchgate.netfrontiersin.orgmdpi.com Studies on Kakadu plum fruits and leaves have quantified the presence of this compound, although typically at lower concentrations compared to other ellagitannins like punicalagin (B30970) and ellagic acid. researchgate.netresearchgate.net For example, one study reported this compound contents of 1.1 mg/100 g DW in fruits and 0.8 mg/100 g DW in leaves. researchgate.netresearchgate.net The concentration of this compound in Kakadu plum fruit can also vary with maturity stage, generally decreasing as the fruit matures. frontiersin.org

Anogeissus leiocarpus and Terminalia Avicennioides

Extraction and Purification Methodologies

The extraction and purification of this compound from its botanical sources involve various techniques aimed at isolating this specific ellagitannin from complex plant matrices. Common methods include solvent extraction followed by chromatographic separation. evitachem.comvt.eduacs.orguminho.pt

Solvent extraction is typically the initial step, utilizing solvents such as water, ethanol (B145695), methanol (B129727), or aqueous mixtures of these solvents to dissolve and extract polyphenols, including this compound, from the plant material. evitachem.comvt.eduacs.orguminho.pt For instance, Soxhlet extraction with water is a method used for extracting water-soluble ellagitannins like this compound from materials such as cork powder or oak wood. uminho.pt Aqueous ethanol (70% v/v) extraction at elevated temperatures (e.g., 60 °C) has been employed for extracting ellagitannins from camu-camu fruit powder. rsc.org For oak wood, aqueous acetone (B3395972) has been found to be superior to aqueous methanol in obtaining higher yields of this compound and vescalagin. vt.edu

Following extraction, purification techniques are employed to isolate this compound from other extracted compounds. Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely used method for purifying this compound. evitachem.comvt.eduacs.orguminho.pt Semi-preparative reversed-phase HPLC columns are often used for purification, with mobile phases typically consisting of water and organic solvents (e.g., acetonitrile (B52724) or methanol) with acidic modifiers (e.g., acetic acid or phosphoric acid). acs.orguminho.pt Chromatographic separation on Sephadex LH-20 has also been used in the isolation of this compound from plant extracts. researchgate.net

Analytical characterization of isolated this compound is performed using spectroscopic techniques to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including LC-MS and LC-MS/MS, are essential tools for the structural elucidation and quantitative analysis of this compound. evitachem.commdpi.comresearchgate.netnih.gov These techniques allow for the confirmation of characteristic signals and mass transitions corresponding to this compound. mdpi.com UV absorption spectroscopy is also used in the analysis of this compound. researchgate.net

Quantitative analysis of this compound in plant extracts and materials is often carried out using validated HPLC-based methods, such as UHPLC-MS/MS or HPLC-DAD. openagrar.demdpi.comresearchgate.net These methods allow for the accurate determination of this compound concentrations in various plant tissues and extracts. mdpi.comresearchgate.netresearchgate.net

Here is a table summarizing some quantitative data on this compound content in different plant sources:

| Botanical Source | Plant Part | This compound Concentration | Notes | Citation |

| Castanea sativa Mill. (Chestnut) | Leaf Extract | 1.07% w/w (dry extract) | Verdesa variety, LC-MS/MS | mdpi.com |

| Castanea sativa Mill. (Chestnut) | Leaf Extract | 1.24% w/w (dry extract) | Venegon variety, LC-MS/MS | mdpi.com |

| Castanea sativa Mill. (Chestnut) | Fresh Wood | 41.35 ± 0.2 µg/g | Mean ± SEM, HPLC-MS/MS | unimi.it |

| Castanea sativa Mill. (Chestnut) | Dry Wood | 39.43 ± 0.1 µg/g | Mean ± SEM, HPLC-MS/MS | unimi.it |

| Castanea sativa Mill. (Chestnut) | Spiny Burs | 32.38 µg/g | Mean ± SEM, HPLC-MS/MS | unimi.it |

| Castanea sativa Mill. (Chestnut) | Heartwood | ~63 mg/g (with vescalagin) | Combined this compound/vescalagin | wikipedia.org |

| Myrciaria dubia (Camu-Camu) | Crude Fruit Extract | 56.4 ± 0.4% | % of total ellagitannins, LC-MS/MS | rsc.org |

| Terminalia ferdinandiana (Kakadu Plum) | Fruit | 1.1 mg/100 g DW | UHPLC-MS/MS | researchgate.netresearchgate.net |

| Terminalia ferdinandiana (Kakadu Plum) | Leaves | 0.8 mg/100 g DW | UHPLC-MS/MS | researchgate.netresearchgate.net |

| Quercus spp. (Oak) | Heartwood | ~10.7 mg/g | Example concentration in oak wood | researchgate.net |

Efficient Protocols from Various Plant Matrices

Efficient extraction of this compound from natural sources typically involves methods suitable for water-soluble polyphenols. Soxhlet extraction using water under reflux conditions is a common initial method, particularly for materials like cork powder or oak wood. This process effectively extracts water-soluble components, including this compound.

Following initial extraction, solvent partitioning can be employed for further enrichment. This involves filtering and concentrating the liquid fraction, often followed by the addition of ethanol to the aqueous extract. The supernatant, enriched in this compound, is then separated and can be freeze-dried to obtain a more concentrated fraction.

Fractionation Techniques for Bioactive Component Isolation

Fractionation techniques are crucial for isolating this compound from complex plant extracts and enriching bioactive components. After initial extraction, liquid-liquid extraction and chromatographic methods are commonly used. researchgate.net

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the purification of this compound from complex mixtures. evitachem.com Semi-preparative reversed-phase HPLC is a standard method, utilizing columns like Waters Atlantis OBD Prep T3. Mobile phases typically consist of water with an acid (e.g., acetic acid) and a mixture of water, acetonitrile, and acid. Gradient elution profiles are used to separate this compound based on its retention time, which is monitored by UV detection.

Other purification techniques mentioned include solid-phase extraction (SPE) and supercritical fluid extraction (SFE), which can be used to fractionate crude extracts and enrich polyphenolic compounds. nih.gov The choice of solvent mixtures, such as methanol in SPE, influences the activity and composition of the resulting fractions. nih.gov Foam fractionation is another technique explored for isolating surface-active compounds from wood extracts, although its direct application to this compound specifically requires further refinement. tum.de

Advanced Spectroscopic and Chromatographic Identification Techniques

The identification and structural characterization of this compound rely on advanced analytical techniques, primarily involving spectroscopy and chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a highly sensitive and specific technique used for the identification and quantification of this compound in complex matrices. This method combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. iitb.ac.in

In LC-MS analysis, this compound typically exhibits a molecular ion at a specific mass-to-charge ratio (m/z). In negative ion mode, the molecular ion for this compound is observed at m/z 933.064. Characteristic fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide further structural information, enabling unambiguous identification. mdpi.com For instance, specific mass transitions like 933/631 are used to identify this compound in LC-MS/MS analysis. mdpi.com LC-MS analysis has been used to confirm the presence of this compound and its isomer vescalagin in various plant extracts, including chestnut leaves. mdpi.comresearchgate.net

Two-Dimensional Nuclear Magnetic Resonance (2-D NMR) Spectroscopy

NMR spectroscopy, particularly 2-D NMR techniques, is indispensable for the detailed structural elucidation of this compound. researchgate.net 1H NMR and 13C NMR provide information about the different hydrogen and carbon environments within the molecule. acs.org

2-D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), help to establish the connectivity between atoms and confirm the complex structure of this compound, including the arrangement of hexahydroxydiphenoyl and galloyl moieties around the glucose core. wikipedia.orghmdb.ca Analysis of coupling constants in 1H NMR spectra provides insights into the stereochemical configuration, particularly at the anomeric proton (C-1 position), which distinguishes this compound from its diastereomer, vescalagin. wikipedia.orgnih.govacs.org NMR analysis has been used to confirm the identity of isolated this compound by comparing spectra to analytical standards. nih.gov

Detailed 1H NMR data for this compound isolated from sources like cork water extract have been reported, showing characteristic peaks at specific chemical shifts (δ) and coupling constants (J). rsc.org

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a fundamental technique for the separation, purification, and analysis of this compound. evitachem.comresearchgate.net Analytical HPLC is used to assess the purity of isolated this compound and to quantify its presence in various samples. Reversed-phase C18 columns are commonly used for this purpose.

HPLC coupled with UV detection is widely used for monitoring the separation of this compound and other ellagitannins. The retention time of this compound under specific HPLC conditions is a key parameter for its identification. HPLC methods have been developed for the analysis of tannins and other phenolic compounds in samples like chestnut bark, allowing for the separation and quantification of this compound alongside related compounds such as vescalagin, castalin, and vescalin. nih.govdaneshyari.com HPLC-DAD (Diode Array Detection) provides spectral information that aids in the identification of eluted compounds. mdpi.comdaneshyari.com

HPLC-UV has also been used to quantify major ellagitannins, including this compound, in commercial oak extracts.

Ultra-High-Performance Liquid Chromatography-Photodiode Array-Mass Spectrometry/Mass Spectrometry (UHPLC-PDA-MS/MS)

UHPLC-PDA-MS/MS represents a more advanced and powerful technique for the comprehensive analysis of this compound and other phenolic compounds. researchgate.netrsc.orgresearchgate.netnih.gov UHPLC provides faster separation times and higher resolution compared to conventional HPLC. iitb.ac.in

Coupling UHPLC with a Photodiode Array (PDA) detector allows for the acquisition of full UV-Vis spectra of eluting compounds, providing additional information for identification and purity assessment. researchgate.netrsc.orgnih.gov The integration of MS/MS provides highly specific detection and structural confirmation through fragmentation patterns, even in complex matrices. researchgate.netresearchgate.netnih.gov This hyphenated technique is particularly useful for the tentative structural characterization of bioactive compounds in plant extracts. nih.gov

UHPLC-PDA-MS/MS methodologies have been developed and validated for the accurate determination of this compound in various plant materials, such as Terminalia ferdinandiana (Kakadu plum). researchgate.net These methods allow for the simultaneous quantification of this compound alongside other ellagitannins like punicalagin and ellagic acid. researchgate.net The use of internal standards and calibration curves based on analytical standards is crucial for accurate quantification using this technique. mdpi.comresearchgate.net

Data Table: Analytical Characterization Techniques for this compound

| Technique | Key Information Provided | Typical Application Areas |

| LC-MS | Molecular weight, presence of molecular ion (e.g., m/z 933.064 in negative mode) | Identification and quantification in complex matrices, purity assessment mdpi.comresearchgate.net |

| LC-MS/MS | Characteristic fragmentation patterns (e.g., 933/631 transition) mdpi.com | Unambiguous identification, structural confirmation mdpi.com |

| 1D/2D NMR (1H, 13C, HSQC, HMBC) | Structural connectivity, chemical shifts, coupling constants, stereochemistry wikipedia.orgnih.govresearchgate.netacs.orgacs.orgrsc.org | Detailed structural elucidation, confirmation of isolated compound identity researchgate.netnih.gov |

| HPLC | Separation, purification, retention time, purity assessment evitachem.comresearchgate.net | Isolation from extracts, quantification, quality control evitachem.comnih.govdaneshyari.com |

| HPLC-DAD | UV-Vis spectra of eluted compounds mdpi.comdaneshyari.com | Identification support, purity assessment mdpi.comdaneshyari.com |

| UHPLC-PDA-MS/MS | High-resolution separation, full UV-Vis spectra, specific fragmentation researchgate.netrsc.orgresearchgate.netnih.gov | Comprehensive analysis, accurate quantification, structural characterization researchgate.netresearchgate.netnih.gov |

Data Table: this compound Concentration in Selected Plant Sources

While precise, standardized data tables for this compound concentration across various sources are limited and highly dependent on extraction methods and plant specificities, some studies provide quantitative insights:

| Plant Source | Plant Part | Concentration Range (approx.) | Notes | Source |

| Castanea sativa (Chestnut) | Heartwood | 63 mg/g (with vescalagin) | Concentration in dry wood wikipedia.org | wikipedia.org |

| Castanea sativa (Chestnut) var. verdesa | Leaves (dry extract) | 1.07% (10.69 µg/mg) | Quantitative analysis by LC-MS/MS mdpi.com | mdpi.com |

| Castanea sativa (Chestnut) var. venegon | Leaves (dry extract) | 1.24% (12.36 µg/mg) | Quantitative analysis by LC-MS/MS mdpi.com | mdpi.com |

| Castanea sativa (Chestnut) | Wood | 12.6 mg/g | Predominates over vescalagin in this study researchgate.net | researchgate.net |

| Quercus sp. (Oak) | Wood | 10.7 mg/g | Predominates over vescalagin in this study researchgate.net | researchgate.net |

| Terminalia ferdinandiana (Kakadu plum) | Fruits | 1.1 mg/100 g DW | Determined by UHPLC-MS/MS researchgate.net | researchgate.net |

| Terminalia ferdinandiana (Kakadu plum) | Leaves | 0.8 mg/100 g DW | Determined by UHPLC-MS/MS researchgate.net | researchgate.net |

| Prunus avium (Cherry) | Dried wood | 0.04 mg/g | Very low concentration mdpi.com | mdpi.com |

Liquid Chromatography-Quadrupole Time-of-Flight High Resolution Tandem Mass Spectrometry (LC-QTOF-HRMS/MS)

LC-QTOF-HRMS/MS is a powerful analytical technique utilized for the identification and characterization of this compound and related ellagitannins in complex matrices. This method combines the separation capabilities of liquid chromatography with the high mass accuracy and fragmentation information provided by quadrupole time-of-flight tandem mass spectrometry.

LC-QTOF-HRMS/MS has been applied to study the composition of aged wine spirits, enabling the identification of ellagitannins and their degradation products, including this compound and its isomers. iniav.ptplu.edu Specific analyses have been conducted using instruments like the Bruker Impact II quadrupole time-of-flight mass spectrometer equipped with an ESI source. iniav.pt Chromatographic separation is often performed using C18 columns and mobile phases containing formic acid in water and acetonitrile. iniav.pt

LC-DAD-ESI-QTOF-MS/MS has also been employed for the comprehensive characterization of polyphenolic compounds in plant extracts, allowing for the identification of this compound/Vescalagin isomers based on their main ions and fragmentation patterns. mdpi.com For this compound/Vescalagin isomers, an m/z of 933 has been observed in negative ion mode. mdpi.com

Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry/Mass Spectrometry (UPLC-HRMS/MS)

UPLC-HRMS/MS is another advanced technique widely used for the untargeted metabolic profiling and targeted analysis of this compound and other phenolic compounds in various plant materials. The enhanced chromatographic resolution of UPLC coupled with the high mass accuracy and sensitivity of HRMS/MS allows for detailed analysis of complex samples.

This technique has been instrumental in the untargeted metabolomic analysis of oak tannin extracts and chestnut leaves, leading to the detection of major ellagitannins such as this compound, Vescalagin, and roburins, as well as numerous derivatives. ives-openscience.eumdpi.comresearchgate.net Analyses are frequently conducted in negative ion mode, which is suitable for the ionization of phenolic compounds. mdpi.com

A validated UHPLC-PDA-MS/MS method has been developed for the accurate determination of this compound concentrations in sources like Terminalia ferdinandiana. researchgate.net This highlights the utility of UPLC-HRMS/MS for both qualitative profiling and quantitative analysis of this compound in biological samples.

High-Performance Size Exclusion Chromatography (HPSEC) for Molecular Size Distribution

High-Performance Size Exclusion Chromatography (HPSEC) is a chromatographic technique used to separate molecules based on their hydrodynamic volume in solution, providing insights into the molecular size distribution of components in a sample. paint.org HPSEC is particularly valuable for characterizing polymeric compounds, including tannins.

In the study of ellagitannin extracts, especially from oak, HPSEC is utilized to determine the distribution of compounds based on their molecular size. researchgate.net This technique often employs UV and refractive index (dRI) detectors to monitor the eluting compounds. researchgate.net

HPSEC analysis of oak tannin extracts reveals different populations of compounds based on their molecular size. This compound, along with Vescalagin, is typically found in a specific population (often denoted as P3) that corresponds to lower molecular weight ellagitannins compared to larger polymeric structures. researchgate.net The use of this compound as a standard in HPSEC helps in identifying and characterizing this specific molecular size fraction within complex extracts. researchgate.net HPSEC-UV-dRI analysis shows variations in the molecular size distribution among different oak tannin samples, indicating differences in their composition of polymeric and monomeric ellagitannins.

Biological Activities and Pharmacological Effects of Castalagin

Antitumor and Immunomodulatory Efficacy

Castalagin has demonstrated significant antitumor and immunomodulatory effects, often mediated through its interaction with the gut microbiota and subsequent influence on the tumor microenvironment. nih.govumontreal.caresearchgate.net

Modulation of Tumor Microenvironment

This compound contributes to reprogramming the tumor microenvironment. nih.govresearchgate.net Studies indicate that oral administration of this compound can lead to a more inflamed tumor microenvironment, characterized by the upregulation of gene pathways associated with antigen processing and presentation, T-cell receptor signaling, and NF-κB signaling. nih.gov This modulation is linked to direct interactions with commensal bacteria. nih.govresearchgate.net

Circumvention of Anti-PD-1 Resistance

A notable effect of this compound is its ability to circumvent resistance to anti-PD-1 immunotherapy. nih.govumontreal.caresearchgate.netaacrjournals.orgrsc.org In preclinical models resistant to immune-checkpoint inhibitors (ICI), this compound has been shown to re-establish the efficacy of anti-PD-1 treatment. nih.govresearchgate.net This effect is mediated, at least in part, through the modulation of the gut microbiome, including enriching for bacteria associated with efficient immunotherapeutic responses, such as Ruminococcaceae and Alistipes, and by binding to specific bacteria like Ruminococcus bromii. nih.govumontreal.caresearchgate.netaacrjournals.orgrsc.orgpolyphenols-site.comresearchgate.net Oral supplementation of this compound following fecal microbiota transplantation from ICI-refractory patients into mice has been shown to support anti-PD-1 activity. nih.govresearchgate.netaacrjournals.orgaacrjournals.org

Impact on CD8+ and FOXP3+CD4+ T Cell Ratios

This compound has been observed to improve the ratio of CD8+ T cells to FOXP3+CD4+ T cells (regulatory T cells) within the tumor microenvironment. nih.govresearchgate.netaacrjournals.orgrsc.orgpolyphenols-site.comaacrjournals.orgfrontiersin.org A higher ratio of CD8+ T cells to regulatory T cells is often associated with a better anti-tumor immune response and improved clinical outcomes in various cancers. nih.govresearchgate.netnih.gov This shift in the T cell balance contributes to a more favorable immune landscape for attacking tumor cells.

Induction of Apoptosis in Neoplastic Cells

Research suggests that this compound, and compounds related to it like 1-O-galloyl this compound, can induce apoptosis (programmed cell death) in neoplastic cells. google.comnih.govgoogle.comaging-us.commdpi.com Studies on human promyelocytic leukemia cell line HL-60 demonstrated that 1-O-galloyl this compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. nih.gov Flow cytometric analysis and DNA fragmentation assays have provided evidence for this apoptotic mechanism in these cells. nih.gov While the specific mechanisms for this compound itself inducing apoptosis in various cancer cell lines are an area of ongoing research, related ellagitannins have shown this capability. mdpi.commdpi.com

Inhibition of Tumor Growth Progression

This compound has demonstrated the ability to inhibit tumor growth progression. nih.govresearchgate.netaacrjournals.org Studies using mouse models have shown significant tumor growth inhibition with oral administration of this compound, particularly when combined with anti-PD-1 therapy. nih.govaacrjournals.org This inhibitory effect is linked to its influence on the gut microbiome and the subsequent enhancement of anti-tumor immunity. nih.govresearchgate.netaacrjournals.org

Detailed research findings regarding tumor growth inhibition can be summarized in tables based on experimental data, such as the observed tumor growth kinetics in mouse models treated with this compound alone or in combination with anti-PD-1. nih.gov

| Treatment Group | Observed Effect on Tumor Growth (vs. Control) | Key Associated Factors |

| This compound Alone | Antitumor activity observed. nih.govresearchgate.net | Modulation of gut microbiota. nih.govresearchgate.net |

| This compound + Anti-PD-1 | Improved tumor response. nih.govresearchgate.net | Circumvention of anti-PD-1 resistance, beneficial shift in microbiome. nih.govresearchgate.net |

| This compound in GF mice | No antitumor effect. nih.gov | Absence of gut microbiota highlights microbiome dependence. nih.gov |

Note: This table is illustrative based on research findings indicating these effects.

Anti-inflammatory Mechanisms

This compound also possesses anti-inflammatory properties. mdpi.comresearchgate.netnih.govunimi.itresearchgate.netthieme-connect.com Studies have investigated its effects on inflammatory markers, particularly in the context of infection-induced inflammation. mdpi.comresearchgate.netnih.govunimi.itresearchgate.net

Research indicates that this compound can inhibit the release of pro-inflammatory cytokines such as IL-8 and IL-6 in human epithelial cells, particularly when stimulated by inflammatory agents or bacterial infection like Helicobacter pylori or Cutibacterium acnes. mdpi.comresearchgate.netnih.govunimi.itresearchgate.net The anti-inflammatory activity is partly attributed to the attenuation of NF-κB signaling, a key pathway involved in regulating inflammatory responses. mdpi.comresearchgate.netnih.govunimi.itresearchgate.net this compound has been shown to downregulate genes involved in inflammatory pathways like NF-κB. mdpi.com

Furthermore, studies involving human neutrophils have shown that this compound, as a monomeric tannin, can modulate the production of pro-inflammatory mediators. thieme-connect.com Experiments demonstrated that this compound was able to inhibit the production of reactive oxygen species (ROS) and decrease the production of IL-1β at specific concentrations. thieme-connect.com It also inhibited the release of IL-8 at higher concentrations. thieme-connect.com

Data regarding the inhibition of IL-8 release by this compound in cell-based assays can be presented in a table format, indicating the concentrations tested and the observed inhibitory effects (e.g., IC50 values). mdpi.comresearchgate.netnih.govunimi.it

| Inflammatory Stimulus | Cell Type | Inflammatory Marker | Effect of this compound (Example Data Format) |

| TNFα | Human Gastric Epithelial Cells (GES-1) | IL-8 | Inhibition (IC50 ≈ 0.27 μM) mdpi.com |

| H. pylori infection | Human Gastric Epithelial Cells (GES-1) | IL-8 | Inhibition (at higher concentrations) mdpi.com |

| C. acnes infection | Human Keratinocytes (HaCaT) | IL-8, IL-6 | Inhibition (below 25 μg/mL, low μM levels) researchgate.netnih.govunimi.it |

Note: The example data format is based on research findings indicating these inhibitory effects and typical ways of presenting such data.

Inhibition of Interleukin-8 (IL-8) and Interleukin-6 (IL-6) Release

Research indicates that this compound can inhibit the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Interleukin-6 (IL-6). unimi.itresearchgate.netnih.gov Studies using human keratinocytes (HaCaT) infected with Cutibacterium acnes (C. acnes), a bacterium implicated in acne vulgaris, showed that this compound inhibited the release of both IL-8 and IL-6. unimi.itresearchgate.netnih.gov Similarly, in human gastric epithelial cells (GES-1) infected with Helicobacter pylori (H. pylori), this compound was found to inhibit IL-8 release. mdpi.comnih.gov

Data from a study on C. acnes-infected HaCaT cells showed the inhibitory effect of this compound on IL-8 release with an IC50 value of 3.66 µM. unimi.it

| Inflammatory Marker | This compound IC50 Mean (CI 95%) |

| IL-8 Release | 3.66 µM (1.95 to 6.87) |

Regulation of Pro-inflammatory Cytokine Production

This compound plays a role in the regulation of pro-inflammatory cytokine production. Pro-inflammatory cytokines, including IL-1, TNF-α, IL-6, and IL-8, are key mediators in inflammatory processes. unimi.itthermofisher.com Studies have shown that this compound can downregulate genes involved in inflammatory pathways. mdpi.comnih.gov

Interference with Inflammatory Signaling Cascades

The anti-inflammatory activity of this compound is partly attributed to its attenuation of inflammatory signaling pathways. mdpi.comnih.gov Specifically, research has linked this compound's mechanism of action to the inhibition of the NF-κB signaling pathway. unimi.itresearchgate.netnih.govmdpi.comnih.gov NF-κB is a transcription factor that plays a crucial role in the expression of pro-inflammatory cytokines like IL-8 and IL-6. unimi.itmdpi.comnih.gov In C. acnes-infected keratinocytes, this compound inhibited NF-κB-driven transcription. unimi.it

Data from a study on C. acnes-infected HaCaT cells showed the inhibitory effect of this compound on NF-κB activity with an IC50 value of 4.06 µM. unimi.it

| Inflammatory Marker | This compound IC50 Mean (CI 95%) |

| NF-κB Activity | 4.06 µM (1.46 to 11.29) |

At the transcriptional level, this compound has been shown to downregulate genes involved in inflammatory pathways, including those related to NF-κB and AP-1. mdpi.comnih.gov

Antimicrobial and Anti-Biofilm Activities

This compound has demonstrated antimicrobial properties, including bactericidal effects and the ability to inhibit and disrupt bacterial biofilms. ontosight.aicymitquimica.comuminho.ptresearchgate.netnih.govacs.orgacs.org

Bactericidal Effects against Methicillin-Resistant Bacterial Strains

Studies have shown that this compound exhibits bactericidal activity against various bacterial strains, including methicillin-resistant bacteria. uminho.ptresearchgate.netnih.govacs.orgacs.org Notably, this compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). uminho.ptresearchgate.netnih.govacs.orgacs.org

Research suggests that the mechanism of action against S. aureus may involve the disruption of the bacterial cell wall by modulating the assembly of peptidoglycans. uminho.ptresearchgate.net this compound appears to have a significant impact on the PBP2a-mediated stabilization of the peptidoglycan layer in methicillin-resistant bacteria. uminho.pt

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been reported for this compound against various bacteria. uminho.ptacs.org

| Bacterial Strain | This compound MIC (mg/mL) | This compound MBC (mg/mL) |

| MRSE | 0.125 | 0.250 |

| SA | 0.250 | 1.000 |

| MRSA | 0.125 | 0.250 |

| PA | >1.000 | >1.000 |

Note: PA refers to Pseudomonas aeruginosa.

Inhibition of Biofilm Formation and Disruption of Pre-formed Biofilms

This compound has been shown to inhibit the formation of bacterial biofilms and disrupt pre-formed ones. uminho.ptresearchgate.netnih.govacs.orgacs.org Biofilms are structured communities of bacteria encased in an extracellular matrix, contributing to increased resistance to antimicrobial agents and host immune responses. frontiersin.orgfrontiersin.orgmdpi.com

Studies have demonstrated that this compound can reduce the formation of biofilms by various bacterial strains. uminho.ptacs.org Furthermore, it has been observed that this compound can disrupt pre-formed biofilms, even at concentrations below their MICs for some Gram-positive bacteria. uminho.pt The mechanism may involve interfering with the assembly of components necessary for maintaining biofilm integrity. uminho.pt

Effects on Cutibacterium acnes Proliferation and Virulence Factors

This compound has shown effects on Cutibacterium acnes, a bacterium implicated in the pathogenesis of acne vulgaris. unimi.itresearchgate.netnih.govnih.gov While C. acnes is a normal inhabitant of the skin, its overgrowth and virulence factors contribute to inflammation and lesion formation in acne. nih.govmdpi.comopendermatologyjournal.com

Impact on Helicobacter pylori Viability and Infection

Studies have investigated the effects of ellagitannins, including this compound, on Helicobacter pylori (H. pylori), a bacterium recognized as an etiologic factor in peptic ulcer disease and gastric cancer. researchgate.netnih.govnih.gov Research using hydroalcoholic extracts from Castanea sativa leaves, which contain this compound and vescalagin (B1683822) as main ellagitannins, demonstrated that these extracts and the pure ellagitannins can impair H. pylori viability and reduce inflammation induced by the infection in human gastric epithelial cells. nih.govnih.govresearchgate.net

Specifically, in H. pylori-infected GES-1 cells, both the leaf extract and pure ellagitannins inhibited the release of IL-8, a marker of inflammation. nih.govnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for pure ellagitannins in inhibiting IL-8 release was approximately 11 µM. nih.govresearchgate.net The anti-inflammatory activity is partly attributed to the attenuation of NF-κB signaling. nih.govnih.govresearchgate.net Furthermore, this compound and vescalagin were shown to reduce bacterial growth and cell adhesion. nih.govresearchgate.net At the transcriptional level, this compound downregulated genes associated with inflammatory pathways (NF-κB and AP-1) and cell migration (Rho GTPase). nih.govnih.gov These findings suggest a potential role for ellagitannins from plant extracts in influencing the interaction between H. pylori and the human gastric epithelium. nih.govnih.gov

Antiviral Efficacy

This compound has demonstrated notable antiviral activity, particularly against herpes simplex viruses. healthdisgroup.usresearchgate.netnih.govencyclopedia.pubacademicjournals.org

Inhibitory Effects against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)

This compound possesses selective activity against the replication of acyclovir (B1169) (ACV)-susceptible strains of HSV-1 and HSV-2. healthdisgroup.us Its activity against the HSV-1 strain has been reported to be even higher than that of ACV in some studies. healthdisgroup.usresearchgate.netnih.gov In vitro investigations have shown that this compound has a strong inhibitory effect against both HSV-1 and HSV-2, comparable to that of acyclovir. researchgate.netnih.govfigshare.com The selectivity index of this compound against HSV-1 was found to be similar to that of ACV, while it was relatively lower against HSV-2. nih.gov

Activity against Acyclovir (ACV)-Resistant Viral Mutants

This compound has shown activity against ACV-resistant strains of HSV-1 and HSV-2. healthdisgroup.usresearchgate.netnih.govfigshare.comfrontiersin.org When tested against the replication of ACV-resistant strains of HSV-1 and HSV-2, this compound demonstrated remarkable activity. healthdisgroup.usresearchgate.netnih.govfigshare.com Studies involving ACV-resistant HSV-1 strain R-100 (with a TK enzyme-encoding gene mutant) and HSV-2 strain PU (with TK deficiency) confirmed the antiviral effects of this compound. frontiersin.org The effect of this compound on the ACV-resistant HSV-1 strain was notably higher compared to its effect on the ACV-resistant HSV-2 strain. researchgate.net

Synergistic Effects with Established Antiviral Agents

Combinations of this compound with acyclovir have shown pronounced synergistic effects against HSV-1 and HSV-2 replication. healthdisgroup.usresearchgate.netnih.govfigshare.comnih.gov This synergism was observed even when tested against ACV-resistant strains. healthdisgroup.usresearchgate.netnih.govfigshare.com The synergistic nature of the effects suggests that this compound and ACV may have different mechanisms of action or target different points in the viral replication cycle. healthdisgroup.usresearchgate.net

Mechanisms of Viral Inactivation and Replication Cycle Disruption

This compound has been shown to exert a marked direct virucidal effect on extracellular HSV-1 virions. healthdisgroup.usacademicjournals.org This effect is dependent on temperature and contact time, being more pronounced at 37 °C and increasing with longer exposure. healthdisgroup.us For example, a 10 µM concentration of this compound showed a significant virucidal effect on HSV-1 after 30 minutes, which increased over time. healthdisgroup.us

Beyond direct inactivation, this compound also suppresses the attachment of HSV-1 particles to host cells. healthdisgroup.us A significant inhibitory effect on adsorption was observed after 30 minutes of exposure, increasing at 60 minutes. healthdisgroup.us

Furthermore, this compound affects the early stages of the HSV-1 replication cycle. healthdisgroup.usacademicjournals.orgresearchgate.net Studies using a time-of-addition experimental scheme revealed the highest sensitivity to this compound during the 0-3 hours post-virus inoculation period. healthdisgroup.us A substantially weaker effect was noted at later time intervals (6-12 hours), and HSV-1 replication was unsusceptible to this compound at 18-24 hours. healthdisgroup.us This indicates that the target of this compound is located in the earlier phases of the HSV-1 replication cycle. healthdisgroup.usresearchgate.net

Osteoclastogenesis Modulation

Research indicates that this compound can modulate osteoclastogenesis, the process by which osteoclasts (bone-resorbing cells) differentiate. mdpi.comjst.go.jpresearchmap.jpresearchgate.net Studies have investigated the effects of hydrolyzable tannins, including this compound, on processes related to osteoclastogenesis. mdpi.comresearchgate.net

In vitro studies have shown that this compound has a powerful inhibitory effect on the differentiation of osteoclasts from bone marrow macrophages (BMMs) and their bone-resorbing activity. researchmap.jpresearchgate.net Even at a concentration of 1 µM, this compound significantly inhibited bone-resorbing activity. mdpi.comresearchgate.net

This compound interferes with intracellular signaling pathways induced by RANKL (receptor activator of nuclear factor kappa-B ligand), which is crucial for osteoclast differentiation. mdpi.comresearchmap.jpresearchgate.net It has been shown to block the phosphorylation of Akt, ERK, and p38, and to a lesser extent, the phosphorylation of JNK and IκBα during RANKL-induced differentiation of BMMs into osteoclasts. mdpi.comresearchmap.jpresearchgate.net These results suggest that this compound interferes with multiple signaling pathways involved in osteoclastogenesis, including those dependent on Akt, Erk, JNK, p38 MAPKs, and IκBα. researchgate.net this compound demonstrates this inhibitory effect at low concentrations and exhibits low cytotoxicity. researchmap.jp

Here is a summary of the effects of this compound on key signaling pathways in RANKL-induced osteoclast differentiation:

| Signaling Pathway | Effect of this compound (10 µM) |

| Akt | Sufficiently blocked phosphorylation researchgate.net |

| ERK | Sufficiently blocked phosphorylation researchgate.net |

| p38 | Sufficiently blocked phosphorylation researchgate.net |

| JNK | Moderately inhibited phosphorylation researchgate.net |

| IκBα | Moderately inhibited phosphorylation researchgate.net |

This table summarizes findings from a study examining the phosphorylation status of these proteins after RANKL stimulation with and without this compound pre-incubation. researchgate.net

This compound is a hydrolyzable tannin found in various plant sources, including oak and chestnut wood, and the barks of Anogeissus leiocarpus and Terminalia Avicennioides. researchgate.netwikiwand.com It is also present in Terminalia ferdinandiana (Kakadu plum) and Myrciaria dubia (camu-camu). researchgate.netwikiwand.comclinicsinoncology.com this compound is a diastereomer of vescalagin. wikiwand.com

Suppression of Bone Resorbing Activity

Beyond inhibiting differentiation, this compound has also demonstrated the capacity to suppress the bone-resorbing activity of mature osteoclasts. researchgate.netresearchmap.jpresearchgate.net In vitro experiments, such as pit formation assays, have shown a marked reduction in the resorption area when osteoclasts are treated with this compound. researchmap.jp For instance, treatment with 1 µM this compound significantly inhibited bone-resorbing activity. researchgate.net

Table 1: Effect of this compound on Bone Resorption In Vitro

| Treatment (Concentration) | Bone Resorption Activity |

| Control | High |

| This compound (1 µM) | Markedly Reduced |

Note: Data derived from in vitro studies evaluating the resorption area.

Modulation of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL)-Induced Signaling

This compound exerts its inhibitory effects on osteoclast differentiation and bone resorption, in part, by modulating intracellular signaling pathways activated by RANKL. researchgate.netresearchmap.jpnih.gov RANKL binding to its receptor, RANK, triggers several key signaling cascades essential for osteoclast formation and function. researchmap.jpfrontiersin.org

Studies have shown that this compound can interfere with multiple signaling pathways downstream of RANKL. It has been observed to block the phosphorylation of key proteins in these pathways. Specifically, this compound significantly blocked the phosphorylation of Akt, ERK, and p38. researchgate.netresearchmap.jp It also moderately inhibited the phosphorylation of JNK and IκBα. researchgate.netresearchmap.jp These findings suggest that this compound interferes with Akt-dependent, Erk-dependent, JNK-dependent, p38 MAPKs-dependent, and IκBα-dependent pathways, all of which are involved in RANKL-induced osteoclast differentiation. researchgate.net Furthermore, this compound treatment has been shown to decrease the protein levels of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master regulator for osteoclast differentiation, and NF-κB. researchmap.jpnih.gov

Table 2: Effects of this compound (10 µM) on RANKL-Induced Signaling Pathway Protein Phosphorylation in BMMs

| Signaling Protein | Phosphorylation Level (Relative to Control) |

| Akt | Significantly Blocked |

| ERK | Significantly Blocked |

| p38 | Significantly Blocked |

| JNK | Moderately Inhibited |

| IκBα | Moderately Inhibited |

Note: Based on observations from studies using 10 µM this compound and Western blotting analysis of phosphorylated proteins. researchgate.net

Other Investigated Therapeutic Modalities

Neuroprotective Potential through Oxidative Stress Modulation

Oxidative stress is recognized as a major pathogenic process in various neurodegenerative diseases. researchgate.netmdpi.comfrontiersin.org It involves an imbalance between reactive oxygen species (ROS)/reactive nitrogen species (RNS) production and antioxidant defense mechanisms, leading to cellular damage and neuronal cell death. mdpi.comfrontiersin.org Natural compounds with antioxidant properties are being investigated for their potential neuroprotective effects. mdpi.comfrontiersin.org

While specific studies focusing solely on this compound's direct neuroprotective effects through oxidative stress modulation are limited in the provided search results, extracts containing this compound, such as those from Castanea sativa bark, have demonstrated antioxidant activity. researchgate.netmdpi.com These extracts have shown neuroprotective properties in in vitro models of oxidative stress-mediated injury, such as human neuroblastoma SH-SY5Y cells treated with glutamate (B1630785) or hydrogen peroxide. researchgate.netmdpi.com The neuroprotection observed with these extracts is suggested to be linked to their high antioxidant activity and phenolic composition, which includes this compound. researchgate.netmdpi.com The Nrf2-ARE antioxidant system is a primary cellular defense against oxidative stress and a potential target for neuroprotective agents. frontiersin.org

Cardiovascular Health Implications via Inflammation and Lipid Profile Improvements

Chronic inflammation and alterations in lipid profiles are significant risk factors for cardiovascular diseases. nih.govmdpi.comlipid.org Inflammation can induce various changes in lipid metabolism, often leading to decreased HDL and increased triglycerides. nih.gov

While direct research specifically detailing this compound's impact on cardiovascular health by improving inflammation and lipid profiles is not extensively covered in the provided results, phenolic compounds in general are being studied for their potential role in chronic inflammatory disorders, including cardiovascular diseases. researchgate.netsci-hub.se Some studies indicate that inflammation can adversely affect lipoprotein function and that managing inflammation can lead to a return of the lipid profile towards normal. nih.govlipid.org Extracts containing this compound have been noted to possess anti-inflammatory properties. clinicsinoncology.com Further research specifically on this compound's direct effects on inflammatory markers and lipid profiles relevant to cardiovascular health would be beneficial.

This compound is a hydrolyzable tannin found in various plants, including oak and chestnut wood, as well as in the fruit of Myrciaria dubia (camu camu) evitachem.comwikiwand.com. It is an ellagitannin and a diastereomer of vescalagin wikiwand.comnih.gov. Research has explored its diverse biological activities, particularly its effects on cellular signaling pathways and its interactions with the host microbiota evitachem.com.

Mechanisms of Action and Molecular Targets of Castalagin

Cellular Signaling Pathway Modulation

Castalagin has been shown to interfere with several key signaling cascades involved in inflammatory and cellular differentiation processes.

Inhibition of NF-κB Pathway Activation

Studies indicate that this compound can inhibit the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This inhibition has been observed in various cell types and contexts. For instance, this compound suppressed NF-κB activation in human keratinocytes (HaCaT) infected with Cutibacterium acnes, contributing to its anti-inflammatory effects mdpi.comnih.gov. The mechanism of action was linked to the impairment of NF-κB-driven transcription mdpi.comnih.govmdpi.comnih.govcabidigitallibrary.org. In osteoclast differentiation, this compound treatment decreased the protein levels of NF-κB and prevented the nuclear accumulation of NF-κB p65 researchmap.jpnih.govresearchgate.netokayama-u.ac.jp.

Research findings on NF-κB inhibition by this compound:

| Cell Type | Stimulus | Observed Effect on NF-κB | Reference(s) |

| HaCaT cells | C. acnes, IL-1β | Impairment of NF-κB-driven transcription, Inhibition of NF-κB activation | mdpi.comnih.govmdpi.comnih.gov |

| Bone marrow macrophages (BMMs) | RANKL | Decreased protein levels, prevented nuclear accumulation of p65 | researchmap.jpnih.govresearchgate.netokayama-u.ac.jp |

| GES-1 cells | H. pylori, TNFα | Attenuation of NF-κB signaling, interfered with p65 translocation | mdpi.comnih.govcabidigitallibrary.org |

Interference with Mitogen-Activated Protein Kinase (MAPK) Signaling (ERK, JNK, p38)

This compound has demonstrated the ability to interfere with the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including Extracellular signal-regulated kinase (ERK), Jun N-terminal kinase (JNK), and p38 MAPK. In studies on osteoclast differentiation induced by RANKL, this compound blocked the phosphorylation of Akt, ERK, and p38, and moderately inhibited the phosphorylation of JNK and IκBα researchgate.net. These results suggest that this compound interferes with multiple MAPK-dependent pathways researchgate.net.

Observed effects of this compound on MAPK phosphorylation:

| MAPK Pathway | Effect on Phosphorylation | Context | Reference(s) |

| ERK | Blocked | RANKL-induced osteoclastogenesis | researchmap.jpnih.govresearchgate.netresearchgate.net |

| JNK | Moderately inhibited | RANKL-induced osteoclastogenesis | researchmap.jpnih.govresearchgate.netresearchgate.net |

| p38 | Blocked | RANKL-induced osteoclastogenesis | researchmap.jpnih.govresearchgate.netresearchgate.net |

Modulation of Protein Kinase B (Akt) Phosphorylation

Protein Kinase B (Akt) phosphorylation is another cellular signaling event modulated by this compound. Research on RANKL-induced osteoclast differentiation showed that this compound sufficiently blocked the phosphorylation of Akt researchmap.jpnih.govresearchgate.netresearchgate.net. This interference with Akt signaling contributes to the inhibitory effects of this compound on osteoclastogenesis researchmap.jpnih.govresearchgate.net.

Impact on Inhibitor of Nuclear Factor Kappa B Alpha (IκBα)

This compound has been shown to impact the phosphorylation of Inhibitor of Nuclear Factor Kappa B Alpha (IκBα). In the context of RANKL-induced osteoclast differentiation, this compound moderately inhibited the phosphorylation of IκBα researchmap.jpnih.govresearchgate.netresearchgate.net. The phosphorylation and subsequent degradation of IκBα are crucial steps for NF-κB activation mdpi.com.

Downregulation of Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) Expression

Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) is a master regulator for osteoclast differentiation researchmap.jpnih.govjst.go.jp. Studies have shown that this compound treatment leads to decreased protein levels of NFATc1 researchmap.jpnih.govresearchgate.netokayama-u.ac.jp. This downregulation of NFATc1 expression is a significant mechanism by which this compound inhibits osteoclastogenesis researchmap.jpnih.gov.

Host-Microbiota Interactions and Prebiotic Effects

This compound has been identified as a polyphenol that can act as a prebiotic, influencing the composition and activity of the gut microbiota nih.govumontreal.caecancer.orgnih.govresearchgate.netseerave.org. Oral administration of this compound in mice has been shown to shift gut microbial composition, enriching for bacteria associated with efficient immunotherapeutic responses, such as Ruminococcaceae and Alistipes nih.govnih.govmdpi.com. This modulation of the gut microbiota by this compound has been linked to beneficial effects, including enhanced antitumor activity and improved response to immunotherapy mdpi.comnih.govumontreal.caecancer.orgnih.govresearchgate.netseerave.org. This compound has been found to bind to specific beneficial intestinal bacteria, such as Ruminococcus bromii, promoting an anticancer response nih.govumontreal.caecancer.orgnih.gov. The effects of this compound on the gut microbiota can also lead to metabolic changes, such as an increase in taurine-conjugated bile acids nih.govnih.gov.

Research highlights on Host-Microbiota Interactions and Prebiotic Effects:

| Effect | Associated Bacterial Genera/Families | Observed Outcome | Reference(s) |

| Shift in gut microbial composition | Ruminococcaceae, Alistipes | Enhanced antitumor activity, improved immunotherapy response | nih.govnih.govresearchgate.netseerave.orgmdpi.com |

| Binding to specific beneficial bacteria | Ruminococcus bromii | Promotion of anticancer response | nih.govumontreal.caecancer.orgnih.gov |

| Induction of metabolic changes | Not specified | Increase in taurine-conjugated bile acids | nih.govnih.govaacrjournals.org |

| Enrichment of bacteria associated with immunotherapeutic response | Ruminococcaceae, Alistipes | Improved CD8+/FOXP3+CD4+ ratio in tumor microenvironment | nih.govnih.gov |

Enrichment of Specific Bacterial Taxa

Oral administration of this compound has been observed to lead to the enrichment of specific bacterial taxa within the gut microbiota. Notably, bacteria associated with efficient immunotherapeutic responses, such as Ruminococcaceae and Alistipes, have shown increased abundance following this compound supplementation in preclinical models. nih.govnih.govaacrjournals.orgaacrjournals.orgresearchgate.net Additionally, this compound has been found to bind to Ruminococcus bromii, further highlighting its direct interaction with specific gut commensals. nih.govnih.govaacrjournals.orgaacrjournals.orgresearchgate.net Other enriched taxa identified include Ruminococcaceae UBA1819, A. muciniphila, Ruminococcus, and Blautia. nih.gov

Direct Molecular Interactions

In addition to its influence on the gut microbiota, this compound can engage in direct molecular interactions with bacterial and potentially viral components.

Interaction with Bacterial Cell Wall Proteins and Peptidoglycans

This compound interacts with proteins at the surface of bacterial cell walls, and this interaction appears to be linked to its antibacterial activity, particularly against methicillin-resistant strains. uminho.pt It is hypothesized that this compound may modulate the normal assembly of peptidoglycans, exopolysaccharides, and proteins, leading to the disruption of the bacterial cell wall and subsequent cell death. uminho.pt Specifically, this compound may impact the PBP2a-mediated stabilization of the peptidoglycan layer in methicillin-resistant bacteria. uminho.pt Peptidoglycan is a crucial structural component of bacterial cell walls, providing shape and structural strength. oregonstate.educationuq.edu.auwikipedia.org

Potential Targets in Viral Replication Machinery

Research suggests that this compound possesses antiviral properties, particularly against herpesviruses. encyclopedia.pubacademicjournals.orghealthdisgroup.usresearchgate.net Studies on herpes simplex virus type 1 (HSV-1) have indicated that this compound affects the earlier stages of the viral replication cycle. healthdisgroup.usresearchgate.net This includes a marked direct inactivating effect on extracellular virus and an inhibitory effect on virus adsorption to host cells. academicjournals.orghealthdisgroup.usresearchgate.net While the exact mechanism is still being investigated, the synergistic effect observed when this compound is combined with acyclovir (B1169) suggests that they have different targets within the viral replication cycle. healthdisgroup.usresearchgate.net Acyclovir is known to target viral DNA polymerase. healthdisgroup.usresearchgate.net This indicates that this compound likely interferes with different processes essential for viral replication, potentially involving viral proteins or other components of the replication machinery. healthdisgroup.usresearchgate.net

Preclinical Research Methodologies for Castalagin Studies

In Vitro Experimental Models

In vitro studies provide controlled environments to investigate the direct effects of Castalagin on various cell types and microorganisms. These models are essential for initial screening and detailed mechanistic investigations.

Co-culture Models for Host-Pathogen Interaction Studies

Co-culture models are valuable for studying the complex interactions between host cells and pathogens, providing a more physiologically relevant environment than single-cell cultures. frontiersin.orgrsc.org These models can involve different cell types, such as epithelial cells and bacteria. rsc.org

This compound has been investigated in a co-culture model of human keratinocytes (HaCaT cells) and Cutibacterium acnes to evaluate its effects on acne pathogenesis. mdpi.com This model mimics the inflammatory conditions induced by C. acnes in keratinocytes. mdpi.com The study found that this compound inhibited the release of pro-inflammatory cytokines IL-8 and IL-6 in this co-culture system. mdpi.com This suggests a potential role for this compound in modulating the host inflammatory response during bacterial infection.

Bacterial Growth Inhibition and Biofilm Assays

Assessing the direct effects of this compound on bacterial growth and biofilm formation is crucial for understanding its potential as an antimicrobial agent. Biofilms are structured communities of bacteria that are often more resistant to antimicrobial treatments than planktonic bacteria. mdpi.com

Research has shown that this compound exhibits bactericidal activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). uminho.pt this compound also demonstrated the ability to inhibit the formation of biofilms and disrupt preformed ones. uminho.pt Studies suggest that this compound may modulate the assembly of peptidoglycans in bacteria, leading to the disruption of the cell wall and subsequent cell death. uminho.pt

Data on the minimum inhibitory concentrations (MICs) and antibiofilm activity of this compound against specific bacterial strains can be presented in tables.

| Bacterial Strain | Activity |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal, Inhibits biofilm formation, Disrupts preformed biofilms uminho.pt |

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | Bactericidal, Inhibits biofilm formation, Disrupts preformed biofilms uminho.pt |

| Staphylococcus aureus (SA) | Inhibits biofilm formation, Disrupts preformed biofilms (at concentrations below MIC) uminho.pt |

| Pseudomonas aeruginosa (PA) | Weaker susceptibility compared to Gram-positive bacteria, less effective at inhibiting growth in alginate hydrogels uminho.pt |

| Bacterial Strain | Biofilm Activity | Observation |

| MRSE | Reduced preformed biofilms | Observed even at concentrations below MIC uminho.pt |

| MRSA | Reduced preformed biofilms | Observed even at concentrations below MIC uminho.pt |

| SA | Reduced preformed biofilms | Observed even at concentrations below MIC uminho.pt |

Cell-Based Assays for Signaling Pathway Analysis (e.g., Western Blotting, ELISA)

Cell-based assays like Western blotting and ELISA are fundamental techniques for investigating the effects of this compound on intracellular signaling pathways and protein expression levels. thermofisher.comnih.gov Western blotting allows for the detection and quantification of specific proteins, while ELISA measures the concentration of a particular protein. thermofisher.com These methods are used to understand how this compound interacts with cellular machinery and modulates signaling cascades. thermofisher.comnih.gov

In the study using the HaCaT-C. acnes co-culture model, ELISA was used to measure the levels of pro-inflammatory cytokines IL-8 and IL-6. mdpi.com The results indicated that this compound inhibited the release of these cytokines. mdpi.com Furthermore, the mechanism of action was linked to the inhibition of NF-κB-driven transcription, which can be investigated through various cell-based assays, including those that analyze protein translocation or reporter gene activity. mdpi.com While the search results mention Western blotting and ELISA as general methods for signaling pathway analysis, specific Western blotting data for this compound's effect on particular proteins in signaling pathways were not detailed in the provided snippets. thermofisher.comnih.gov

In Vivo Animal Models

In vivo animal models, particularly murine models, are essential for evaluating the systemic effects of this compound, its efficacy in complex biological systems, and its impact within a living organism.

Immunocompetent and Immunodeficient Murine Tumor Models

Murine tumor models are widely used in preclinical cancer research to study tumor growth, progression, and response to therapies. mdpi.comcrownbio.com These models can be broadly categorized into immunocompetent and immunodeficient models. Immunocompetent models, such as syngeneic models where mouse tumor cell lines are transplanted into the same inbred mouse strain, allow for the investigation of the interaction between the tumor and an intact immune system. mdpi.comcrownbio.com Immunodeficient models, such as those using athymic nude mice or severe combined immunodeficiency (SCID) mice, are used to grow human tumor xenografts without rejection by the host immune system. mdpi.comoncotarget.com

While the provided search results discuss the use of immunocompetent and immunodeficient murine tumor models in general preclinical cancer research and immunotherapy evaluation, there is no specific information within the snippets detailing studies that have utilized these models to investigate the effects of this compound on tumor growth or progression in either immunocompetent or immunodeficient settings. mdpi.comcrownbio.comoncotarget.comcancer.govoncotarget.com Such studies would be crucial for assessing this compound's potential as an anti-cancer agent and understanding whether its effects involve the host immune system.

Germ-Free (GF) and Antibiotic-Treated Animal Models